molecular formula C11H19N3O2 B13547248 Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13547248
M. Wt: 225.29 g/mol
InChI Key: KWMFQXKWZIRRTH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a structurally complex ester derivative featuring a pyrazole ring, methylamino group, and ethyl ester functionality. The compound is characterized by its branched alkyl chain, which integrates both heterocyclic (pyrazole) and amino substituents. For instance, pyrazole-containing compounds are frequently explored for their enzyme-inhibitory properties (e.g., telotristat etiprate, a tryptophan hydroxylase inhibitor) .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-methyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-5-16-10(15)11(3,12-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3

InChI Key

KWMFQXKWZIRRTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CC(=N1)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced to the pyrazole ring through a methylation reaction using methyl iodide and a strong base, such as sodium hydride.

    Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

    Introduction of the Methylamino Group: The methylamino group can be introduced through the reaction of the corresponding amine with formaldehyde and formic acid in a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidation products.

    Reduction: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding reduction products.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form corresponding substitution products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Medicine: The compound can be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: The compound can be used as an intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may bind to enzymes involved in metabolic pathways, thereby inhibiting or modulating their activity.

    Interaction with Receptors: The compound may interact with receptors on the surface of cells, leading to changes in cellular signaling and function.

    Modulation of Gene Expression: The compound may affect the expression of genes involved in various biological processes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications:

Compound Molecular Formula Key Substituents Functional Groups Applications/Findings
This compound C₁₂H₂₀N₃O₂ (estimated) 3-Methylpyrazole, methylamino, ethyl ester Ester, tertiary amine, heterocyclic ring Likely intermediate for pharmaceuticals; pyrazole moieties suggest enzyme inhibition .
Telotristat Etiprate (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate C₂₇H₂₆ClF₃N₆O₃ • C₉H₉NO₃ 3-Methylpyrazole, trifluoroethoxy, chlorophenyl, pyrimidine Ester, primary/secondary amines, halogenated aryl Approved for carcinoid syndrome; inhibits tryptophan hydroxylase to reduce serotonin .
Ethyl 2-methyl-3-(pyrrolidin-1-yl)propanoate C₁₀H₁₉NO₂ Pyrrolidine, methyl, ethyl ester Ester, tertiary amine, saturated heterocycle Used in organic synthesis; pyrrolidine enhances lipophilicity and membrane permeability.
Dabigatran Amine Intermediate (Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate) C₁₈H₂₂N₄O₃ Pyridine, benzamido, methylamino Ester, secondary/tertiary amines, aromatic ring Precursor to anticoagulant dabigatran; targets thrombin .

Key Observations:

Structural Variations: Heterocyclic Core: The target compound’s pyrazole ring (vs. pyrrolidine in or pyridine in ) influences electronic properties and binding affinity. Pyrazoles are known for hydrogen-bonding capabilities, enhancing interactions with biological targets .

Synthetic Pathways: Pyrazole-containing esters are often synthesized via cyclocondensation of hydrazines with diketones or via nucleophilic substitution (e.g., and describe pyrazole derivatives formed using malononitrile/ethyl cyanoacetate under reflux ).

Stability and Degradation: Ethyl esters in pharmaceuticals (e.g., telotristat etiprate) are prone to hydrolysis under high humidity/temperature, forming carboxylic acids . The target compound’s stability may depend on steric hindrance from the methylamino and pyrazole groups.

Pharmacological Potential: Telotristat etiprate’s success highlights the therapeutic relevance of pyrazole-ester hybrids. The target compound’s methylamino group could modulate bioavailability or target selectivity compared to non-aminated analogs .

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